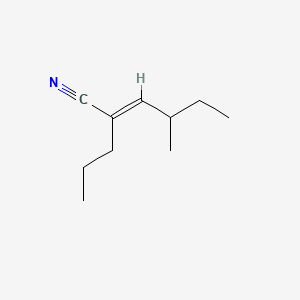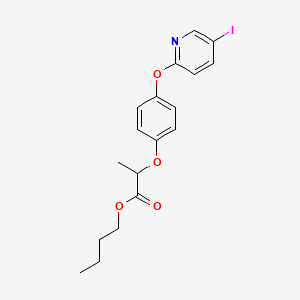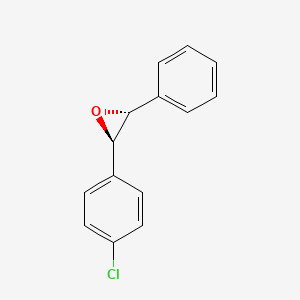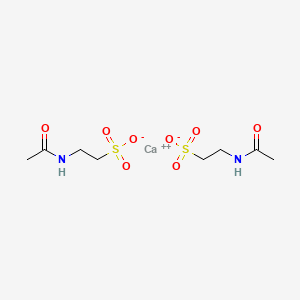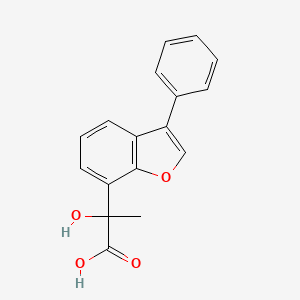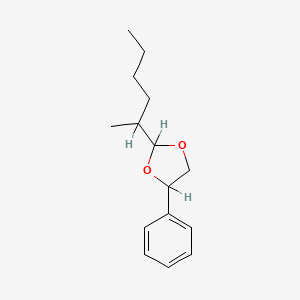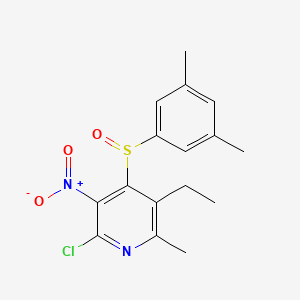
Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro- is a complex organic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups such as chloro, sulfinyl, ethyl, methyl, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyridine derivative is reacted with a sulfinyl chloride in the presence of a base. The reaction conditions often include solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a catalyst, metal hydrides.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro- depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
- Pyridine, 2-chloro-4-(3,5-dimethylphenyl)-5-methyl-
- 2-Chloro-4-(3,5-dimethylphenyl)pyridine
Uniqueness
Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro- is unique due to the presence of multiple functional groups that confer distinct chemical reactivity and potential applications. The combination of chloro, sulfinyl, ethyl, methyl, and nitro groups in a single molecule makes it a versatile compound for various research and industrial applications.
特性
CAS番号 |
175437-68-0 |
|---|---|
分子式 |
C16H17ClN2O3S |
分子量 |
352.8 g/mol |
IUPAC名 |
2-chloro-4-(3,5-dimethylphenyl)sulfinyl-5-ethyl-6-methyl-3-nitropyridine |
InChI |
InChI=1S/C16H17ClN2O3S/c1-5-13-11(4)18-16(17)14(19(20)21)15(13)23(22)12-7-9(2)6-10(3)8-12/h6-8H,5H2,1-4H3 |
InChIキー |
QNFLCCUNSGWLSH-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=C(C(=C1S(=O)C2=CC(=CC(=C2)C)C)[N+](=O)[O-])Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


